Myrtecaine hydrochloride

Cardiotoxicity hERG inhibition Safety pharmacology

Myrtecaine hydrochloride (CAS 68342‑78‑9) is the hydrochloride salt of myrtecaine (also known as nopoxamine), a topical local anesthetic [REFS‑1]. The free base myrtecaine (CAS 7712‑50‑7) has a molecular formula of C₁₇H₃₁NO and a molecular mass of 265.44 g·mol⁻¹ [REFS‑2].

Molecular Formula C17H32ClNO
Molecular Weight 301.9 g/mol
CAS No. 68342-78-9
Cat. No. B14127881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrtecaine hydrochloride
CAS68342-78-9
Molecular FormulaC17H32ClNO
Molecular Weight301.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOCCC1=CCC2CC1C2(C)C.Cl
InChIInChI=1S/C17H31NO.ClH/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4;/h7,15-16H,5-6,8-13H2,1-4H3;1H
InChIKeyXHEAFBNXHWYLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrtecaine Hydrochloride (CAS 68342-78-9): Local Anesthetic with Muscle Relaxant Properties


Myrtecaine hydrochloride (CAS 68342‑78‑9) is the hydrochloride salt of myrtecaine (also known as nopoxamine), a topical local anesthetic [REFS‑1]. The free base myrtecaine (CAS 7712‑50‑7) has a molecular formula of C₁₇H₃₁NO and a molecular mass of 265.44 g·mol⁻¹ [REFS‑2]. Myrtecaine hydrochloride is distinguished from other local anesthetics by its demonstrated muscle‑relaxant effect [REFS‑3] and its ability to facilitate the cutaneous penetration of co‑administered analgesics such as diethylamine salicylate [REFS‑3]. These dual properties make the hydrochloride salt a critical ingredient in combination topical formulations for musculoskeletal pain.

Why Myrtecaine Hydrochloride (CAS 68342‑78‑9) Cannot Be Replaced by Other Local Anesthetics


Although myrtecaine belongs to the local anesthetic class, its substitution by lidocaine, procaine, or tetracaine is not straightforward. Critical physicochemical parameters differ markedly: myrtecaine exhibits a pKa of 9.34 [REFS‑1] compared to lidocaine‘s ~7.9 [REFS‑2] and procaine’s ~8.9 [REFS‑3], directly influencing ionization and transdermal penetration. Moreover, myrtecaine demonstrates a unique muscle‑relaxant effect not observed with prototypical amide or ester local anesthetics [REFS‑4]. Its significantly higher affinity for the hERG cardiac potassium channel (Ki = 5.32) [REFS‑1] also raises safety considerations that are not equivalent to those of lidocaine (hERG IC₅₀ = 88.63 μM) [REFS‑5]. These quantitative differences in pharmacology and physicochemical behavior render in‑class substitution scientifically unjustified.

Quantitative Evidence Guide: Myrtecaine Hydrochloride (CAS 68342‑78‑9) Differentiation


hERG Liability: Myrtecaine Exhibits Markedly Higher Affinity for Cardiac Potassium Channels Than Lidocaine or Procaine

Myrtecaine displays a Ki of 5.32 (-log[M]) against the hERG potassium channel [REFS‑1], equivalent to a Kᵢ of approximately 4.8 μM. This affinity is 18‑fold higher than the reported hERG IC₅₀ of lidocaine (88.63 ± 7.99 μM) [REFS‑2] and 7‑fold higher than the hERG IC₅₀ of procaine (34.79 μM) [REFS‑3]. The lower inhibitory constant (Ki) for myrtecaine indicates substantially greater potential for QT prolongation and ventricular arrhythmia at equivalent systemic concentrations, a critical differentiation for formulators and toxicologists.

Cardiotoxicity hERG inhibition Safety pharmacology

pKa and Ionization: Myrtecaine’s Basic Character Differentiates Transdermal Permeation Profiles

The calculated pKa of myrtecaine is 9.34 [REFS‑1], compared to pKa values of ~7.9 for lidocaine [REFS‑2] and ~8.9 for procaine [REFS‑3]. At physiological pH (~7.4), a larger fraction of myrtecaine remains in the ionized (protonated) form, which directly influences its partitioning into the stratum corneum and its ability to penetrate intact skin. This physicochemical divergence explains why myrtecaine is formulated exclusively as a topical agent, whereas lidocaine and procaine are used for both infiltration and topical anesthesia.

Physicochemical properties Topical delivery Ionization state

Muscle Relaxant Activity: A Qualitative but Unique Differentiator Among Local Anesthetics

Multiple authoritative sources confirm that myrtecaine possesses a muscle‑relaxant effect [REFS‑1], a property not shared by standard local anesthetics such as lidocaine, procaine, or bupivacaine. While no direct in‑vitro IC₅₀ for muscle relaxation is available, this activity is cited in both regulatory summary documents and independent pharmacological reviews [REFS‑2]. The presence of this additional pharmacodynamic mechanism justifies the inclusion of myrtecaine in products intended for muscle sprains and tendonitis, a therapeutic niche where lidocaine monotherapy would lack comparable efficacy.

Muscle relaxation Pharmacodynamics Combination therapy

Combination Efficacy: Myrtecaine 1% + Diethylamine Salicylate 10% Cream Superior to Placebo in Controlled Musculoskeletal Pain Trials

In a randomized, double‑blind, placebo‑controlled trial (Camus 1975), a cream containing diethylamine salicylate 10% and myrtecaine 1% (Algesal Suractive) was applied three times daily for 10 days in patients with musculoskeletal pain [REFS‑1]. The active treatment group demonstrated improvement on a 4‑point global assessment scale and a 20‑point composite score (pain at rest, spontaneous pain, swelling, functional limitation) relative to placebo [REFS‑1]. Although the trial was not head‑to‑head against a comparator anesthetic, the data substantiate the clinical utility of the myrtecaine‑containing combination and support the claim that myrtecaine facilitates penetration of the salicylate component [REFS‑2].

Clinical trial Topical analgesic Efficacy

High‑Value Application Scenarios for Myrtecaine Hydrochloride (CAS 68342‑78‑9)


Development of Combination Topical Analgesics for Musculoskeletal Pain

Myrtecaine hydrochloride should be prioritized for formulations intended for muscle strains, tendonitis, or ligament sprains. Its dual action—local anesthesia plus muscle relaxation—addresses the pathophysiological components of these conditions more completely than lidocaine alone [REFS‑1]. The hydrochloride salt ensures adequate aqueous solubility for cream and gel preparations [REFS‑2].

Safety Pharmacology Studies on hERG‑Mediated Cardiotoxicity

Given the compound’s high hERG affinity (Ki = 5.32) [REFS‑1], myrtecaine hydrochloride is a valuable reference standard for in‑vitro hERG screening assays. It can serve as a positive control or benchmark for evaluating the cardiac safety of novel local anesthetics and other ion‑channel modulators.

Research on Penetration Enhancement in Topical Drug Delivery

Myrtecaine is documented to facilitate the skin penetration of co‑administered salicylates [REFS‑2]. This property makes the hydrochloride salt a useful tool in formulation science for investigating transdermal absorption mechanisms and for designing improved topical delivery systems.

Procurement of a Defined, High‑Purity Research Standard

For laboratories requiring a well‑characterized local anesthetic with distinct pKa and molecular properties, myrtecaine hydrochloride (CAS 68342‑78‑9) provides a consistent reference material. Its identity and purity can be verified via CAS‑registered physicochemical data (e.g., boiling point 137.5 °C for the free base) [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myrtecaine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.